

Application Note: Laboratory Assay for Determining Turletricin Efficacy

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Compound of Interest

Compound Name: *Turletricin*

Cat. No.: *B15137702*

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Introduction

Turletricin (also known as AM-2-19 or SF001) is a novel synthetic polyene antifungal agent engineered from Amphotericin B.^{[1][2]} Its primary mechanism of action is the selective extraction of ergosterol from fungal cell membranes, leading to the formation of pores, membrane disruption, and ultimately, cell death.^{[2][3][4]} Unlike its predecessor, **Turletricin** exhibits a higher affinity for fungal ergosterol over mammalian cholesterol, a design intended to reduce the significant nephrotoxicity associated with Amphotericin B therapy.^{[2][3]} As **Turletricin** progresses through clinical development, the need for standardized and reproducible laboratory assays to determine its efficacy against a range of fungal pathogens is critical for researchers, scientists, and drug development professionals.^[2]

Assay Principle

This document outlines two key in vitro assays to quantify the efficacy of **Turletricin**:

- **Broth Microdilution Assay:** This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that visibly inhibits the growth of a microorganism after a specified incubation period.^[5] This assay involves challenging a standardized fungal inoculum with serial dilutions of **Turletricin** in a 96-well microtiter plate format. This method is widely used for antimicrobial susceptibility testing and provides a quantitative measure of the antifungal potency of the compound.^{[6][7]}

- **Membrane Permeability Assay:** To confirm **Turletricin**'s mechanism of action, a fluorescence-based membrane permeability assay can be employed. This assay utilizes a fluorescent dye, such as SYTOX Green, which cannot penetrate the intact cell membranes of viable fungal cells. Upon membrane disruption by **Turletricin**, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.[8] The increase in fluorescence intensity is directly proportional to the extent of membrane damage, providing a dynamic measure of the drug's membrane-disrupting activity.

Application

These protocols are designed for:

- **Preclinical Research:** Evaluating the spectrum of activity of **Turletricin** against various fungal species, including clinically relevant yeasts and molds.
- **Drug Development:** Comparing the potency of **Turletricin** with other antifungal agents and assessing new formulations.
- **Quality Control:** Ensuring the consistent biological activity of different batches of **Turletricin**.
- **Resistance Monitoring:** Screening for the emergence of resistant fungal strains.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1.1. Scope

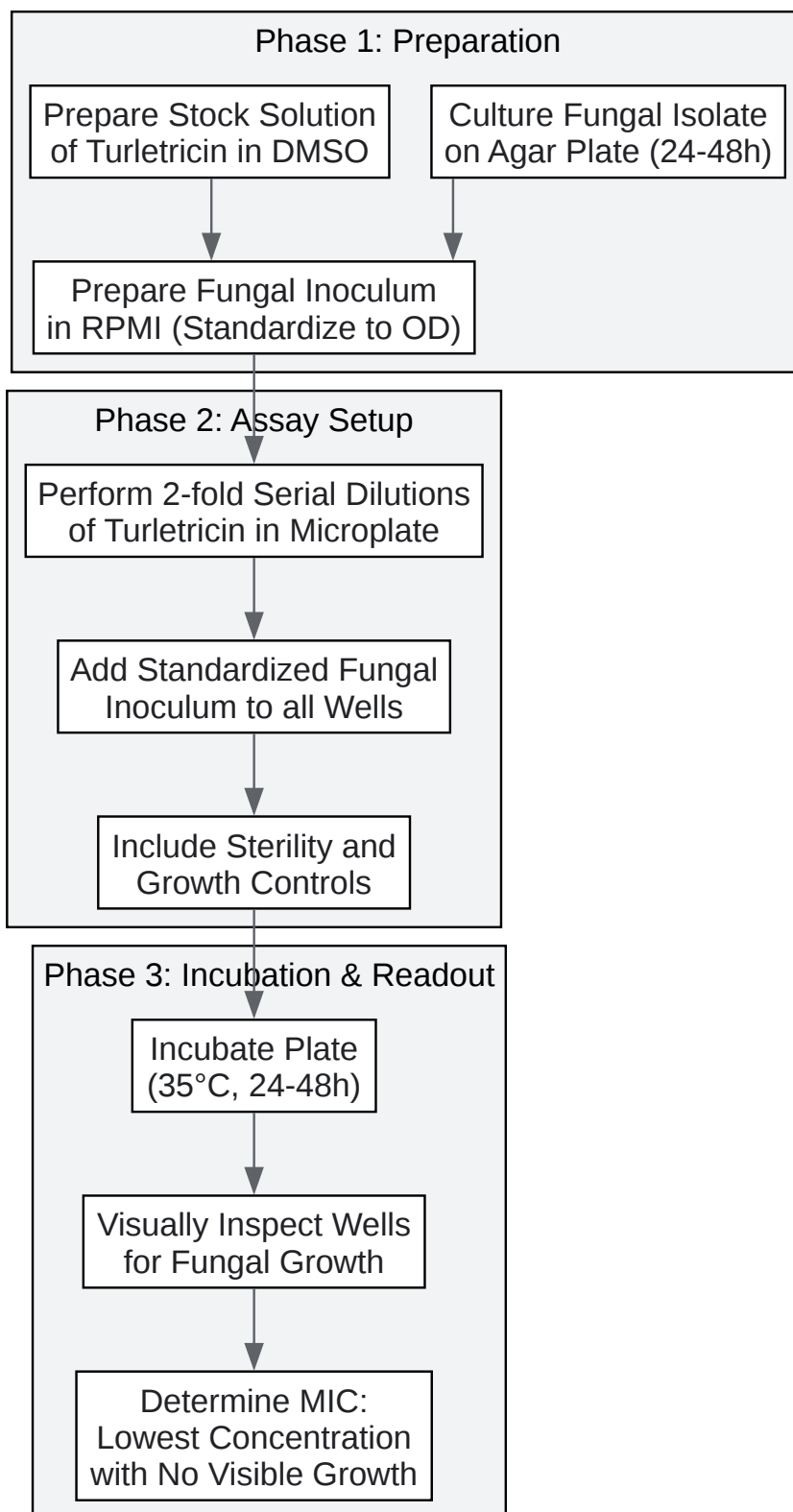
This protocol details the procedure for determining the MIC of **Turletricin** against planktonic fungal cells (e.g., *Candida albicans*, *Cryptococcus neoformans*, *Aspergillus fumigatus*) following the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[6]

1.2. Materials and Reagents

- **Turletricin** (lyophilized powder)

- Fungal isolate(s) of interest
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or microplate reader (for inoculum standardization)
- Humidified incubator
- Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
- Resazurin sodium salt (optional, for colorimetric endpoint)

1.3. Experimental Workflow Diagram



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Caption: Workflow for the Broth Microdilution MIC Assay.

1.4. Procedure

- Preparation of **Turletricin** Stock Solution:
 - Dissolve **Turletricin** powder in DMSO to create a high-concentration stock solution (e.g., 1.6 mg/mL).
 - Further dilute this stock in RPMI 1640 medium to create a working stock solution that is 2 times the highest desired final concentration.
- Preparation of Fungal Inoculum:
 - Subculture the fungal isolate on an appropriate agar plate (e.g., SDA) and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for molds).
 - Harvest the fungal cells and suspend them in sterile saline.
 - Adjust the suspension to a 0.5 McFarland standard or use a spectrophotometer to adjust to an optical density (OD) that corresponds to approximately $1-5 \times 10^6$ CFU/mL.
 - Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.
- Assay Plate Setup:
 - Add 100 μ L of RPMI 1640 medium to wells 2 through 11 in a 96-well plate.
 - Add 200 μ L of the 2x working stock of **Turletricin** to well 1.
 - Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (medium only).
 - Add 100 μ L of the standardized fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 μ L and dilutes the drug concentrations to the final desired range.

- Incubation and MIC Determination:

- Seal the plate (e.g., with an adhesive film) and incubate at 35°C for 24-48 hours.
- After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of **Turletricin** at which there is a significant inhibition of fungal growth (e.g., a turbidity score of 0 or 1) compared to the growth control well.

1.5. Data Presentation

Summarize the MIC values in a table for clear comparison.

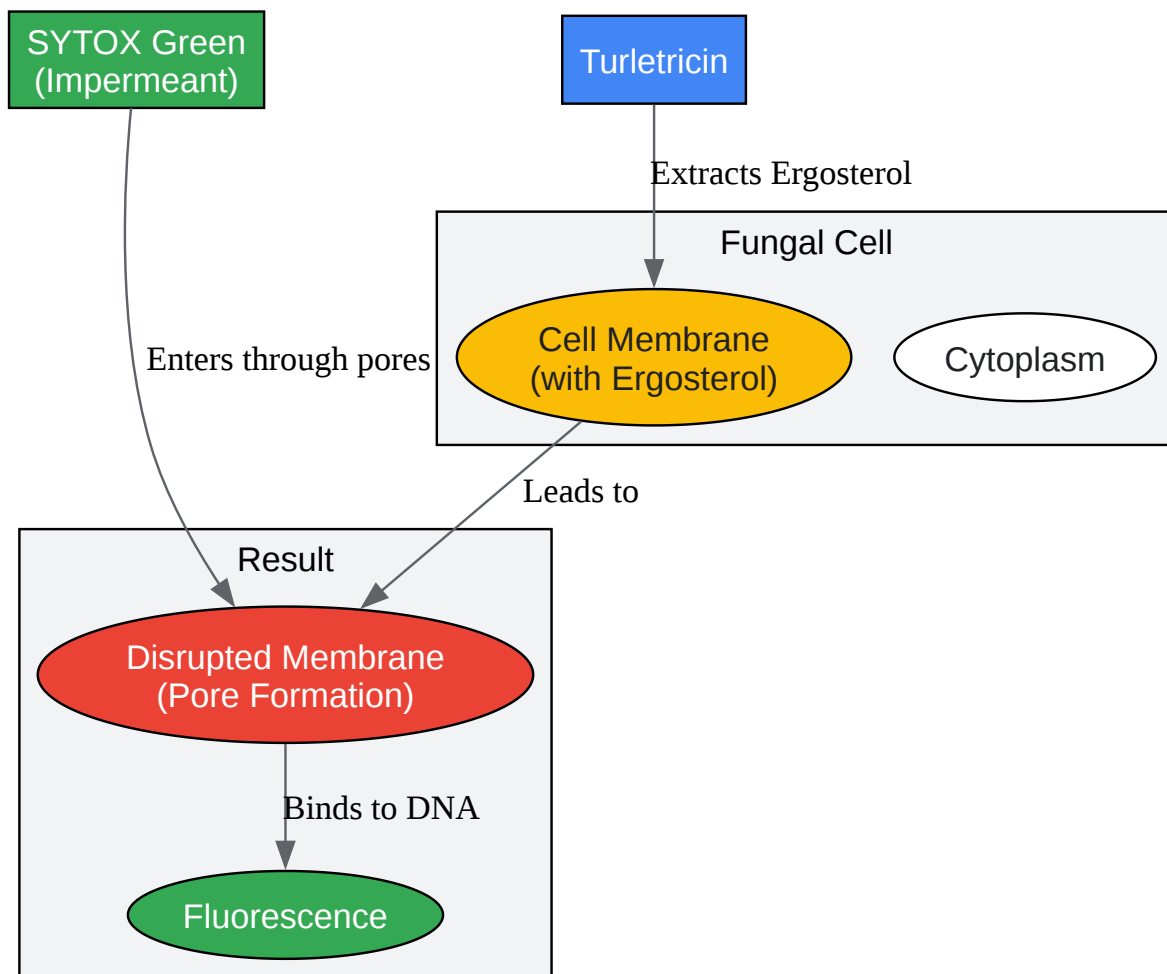
Fungal Species	Strain ID	Turletricin MIC (µg/mL)	Amphotericin B MIC (µg/mL)
Candida albicans	SC5314		
Candida auris	B11221		
Cryptococcus neoformans	H99		
Aspergillus fumigatus	Af293		

Protocol 2: Fungal Membrane Permeability Assay

2.1. Scope

This protocol describes a method to assess the ability of **Turletricin** to disrupt fungal cell membranes using the fluorescent nucleic acid stain SYTOX Green.

2.2. **Turletricin** Mechanism of Action Diagram



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Caption: Mechanism of **Turletricin**-induced membrane permeability.

2.3. Materials and Reagents

- **Turletricin**
- Fungal isolate(s)
- SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
- HEPES buffer (pH 7.0)

- Glucose
- Black, clear-bottom 96-well microtiter plates
- Fluorescence microplate reader (Excitation/Emission ~504/523 nm)

2.4. Procedure

- Preparation of Fungal Suspension:
 - Culture the fungal cells to the mid-logarithmic growth phase in an appropriate broth medium (e.g., SDB).
 - Harvest the cells by centrifugation, wash them twice with HEPES buffer, and resuspend them in HEPES buffer containing 5 mM glucose to a final OD600 of 0.5.
- Assay Setup:
 - In a black, clear-bottom 96-well plate, add 50 μ L of the fungal cell suspension to each well.
 - Prepare 4x concentrations of **Turletricin** (e.g., at 1x, 2x, 4x, and 8x the predetermined MIC) in HEPES buffer.
 - Add 50 μ L of the 4x **Turletricin** solutions to the wells. Include a no-drug control.
 - Add SYTOX Green to all wells to a final concentration of 1 μ M.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-warmed to 35°C.
 - Measure the fluorescence intensity (Excitation/Emission ~504/523 nm) every 5 minutes for a total duration of 60-120 minutes.

2.5. Data Presentation

Present the kinetic data in a table showing the maximum fluorescence intensity or the rate of fluorescence increase.

Turletricin Concentration	Maximum Fluorescence (RFU)	Time to Max Fluorescence (min)
0 µg/mL (Control)	N/A	
0.5x MIC		
1x MIC		
2x MIC		
4x MIC		

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